molecular formula C16H15ClO3 B8296385 4-[1-(4-Chloro-phenyl)-ethoxy]-3-methoxy-benzaldehyde

4-[1-(4-Chloro-phenyl)-ethoxy]-3-methoxy-benzaldehyde

Cat. No. B8296385
M. Wt: 290.74 g/mol
InChI Key: RQSXMZFYRXXOLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(4-Chloro-phenyl)-ethoxy]-3-methoxy-benzaldehyde is a useful research compound. Its molecular formula is C16H15ClO3 and its molecular weight is 290.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[1-(4-Chloro-phenyl)-ethoxy]-3-methoxy-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[1-(4-Chloro-phenyl)-ethoxy]-3-methoxy-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-[1-(4-Chloro-phenyl)-ethoxy]-3-methoxy-benzaldehyde

Molecular Formula

C16H15ClO3

Molecular Weight

290.74 g/mol

IUPAC Name

4-[1-(4-chlorophenyl)ethoxy]-3-methoxybenzaldehyde

InChI

InChI=1S/C16H15ClO3/c1-11(13-4-6-14(17)7-5-13)20-15-8-3-12(10-18)9-16(15)19-2/h3-11H,1-2H3

InChI Key

RQSXMZFYRXXOLF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)OC2=C(C=C(C=C2)C=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chlorophenylmethylcarbinol (643, 0.668 mL, 6.57 mmol) was dissolved in tetrahydrofuran (60.0 mL) at 0° C. under an atmosphere of nitrogen. 4-Hydroxy-3-methoxybenzaldehyde (105, 1.00 g, 6.57 mmol) and triphenylphosphine (2.07 g, 7.89 mmol) were added to the reaction, followed by diisopropyl azodicarboxylate (1.55 mL, 7.89 mmol) over 10 minutes. The reaction was stirred for 2 hours. The mixture was adsorbed onto silica and purified by silica gel chromatography, ethyl acetate:hexanes, to provide the desired compound, (644, 1.14 g, 60%). 1H-NMR was consistent with the desired compound.
Quantity
0.668 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
2.07 g
Type
reactant
Reaction Step Two
Quantity
1.55 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.